C14-Dihydroceramide vs. C10- and C18-Dihydroceramide: Dihydroceramide Desaturase Substrate Specificity
In an in vitro assay using fetal rat skin homogenates, C14-dihydroceramide exhibited maximal reactivity as a substrate for dihydroceramide desaturase (ceramide synthase). Short-chain C2- and C6-dihydroceramides were not desaturated, whereas C10-, C14-, and C18- substrates were. Among the accepted substrates, C14-dihydroceramide demonstrated the highest activity, indicating its kinetic preference for this enzyme [1].
| Evidence Dimension | Enzymatic desaturation rate (relative activity) |
|---|---|
| Target Compound Data | Maximal reactivity (qualitatively highest among tested) |
| Comparator Or Baseline | C10-dihydroceramide (moderate activity) and C18-dihydroceramide (lower activity); C2- and C6-dihydroceramide (no detectable activity) |
| Quantified Difference | Maximal reactivity observed for C14; no quantitative rate constant provided |
| Conditions | In vitro assay with radiolabeled D-erythro-C18-dihydroceramide and homogenates of fetal rat skin |
Why This Matters
This demonstrates that C14-dihydroceramide is not a generic dihydroceramide; it is the preferred substrate for this key enzyme in the skin, which is critical for research on epidermal barrier function and sphingolipid metabolism.
- [1] Mikami T, et al. Substrate specificity and some other enzymatic properties of dihydroceramide desaturase (ceramide synthase) in fetal rat skin. J Biochem. 1998;123(5):906-911. PMID: 9562622. View Source
